6-Methoxyspiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
6-methoxyspiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-17-9-2-3-10-11(8-9)15-12(16)13(10)4-6-14-7-5-13/h2-3,8,14H,4-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNJOARTTIDOGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCNCC3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Components
Azomethine ylides, generated in situ from Schiff base precursors, undergo [3+2] cycloaddition with dipolarophiles to form pyrrolidine intermediates. Subsequent oxidative or reductive transformations yield spirocyclic architectures. For example, 1-(alkylsulfonyl)-3,5-bis(ylidene)-piperidin-4-ones serve as effective substrates for constructing dispiro frameworks.
Representative Protocol
-
Ylide Generation : Condensation of 6-methoxyindoline-2-one with formaldehyde and piperidine derivatives forms an azomethine ylide.
-
Cycloaddition : Reaction with a dipolarophile (e.g., maleimide or acetylenedicarboxylate) at 60–80°C in acetonitrile or DMF.
-
Spirocyclization : Acid-mediated (e.g., trifluoroacetic acid) intramolecular cyclization to form the spiro junction.
Optimization Strategies
-
Temperature Control : Maintaining 60–70°C minimizes side reactions while ensuring ylide stability.
-
Catalyst Screening : Lewis acids (e.g., FeCl₃) improve cycloaddition regioselectivity, as demonstrated in related systems.
-
Solvent Effects : Polar aprotic solvents (DMF, acetonitrile) enhance dipole-dipole interactions critical for cycloaddition efficiency.
Alternative Synthetic Routes
Friedel-Crafts Acylation and Cyclization
Patent literature on raloxifene synthesis reveals methodologies adaptable to spiro-indoline systems. A two-step sequence involving:
-
Friedel-Crafts Acylation : Reaction of 6-methoxyindole with 4-methoxybenzoyl chloride in AlCl₃.
-
Piperidine Coupling : Nucleophilic displacement with 1-(2-chloroethyl)piperidine under basic conditions (K₂CO₃, DMF).
Limitations : Low yields (35–45%) due to competing polymerization and methoxy group deprotection.
Oxidative Sulfur Elimination
A patent-described route for benzothiophene intermediates suggests a sulfur-based approach:
-
Thioesterification : 6-Methoxyindoline-2-thione with 4-methoxybenzoyl chloride.
-
Oxidative Cyclization : H₅IO₆-mediated elimination of sulfur, forming the spiro center.
Advantages : Higher regiocontrol compared to Friedel-Crafts methods.
Reaction Condition Optimization
Temperature and Time Profiles
Catalytic Systems
-
FeCl₃ : Enhances cycloaddition rates by stabilizing ylide intermediates (TOF = 12 h⁻¹).
-
Trifluoroacetic Acid : Critical for spirocyclization, though excessive amounts promote decomposition.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-Methoxyspiro[indoline-3,4’-piperidin]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogenation or metal hydrides to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry and Anticancer Properties
Anticancer Activity
Research has demonstrated that 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one exhibits notable anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including MCF7 (breast cancer), HCT116 (colon cancer), A431 (skin cancer), and PaCa2 (pancreatic cancer) . The compound's mechanism of action involves modulation of key signaling pathways, particularly through the inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways .
Table 1: Anticancer Efficacy of this compound
| Cell Line | IC50 Value (µM) | Comparison to Standard References |
|---|---|---|
| MCF7 | 3.597 | Higher than 5-Fluorouracil |
| A431 | 2.434 | 9.6 times more effective than 5-Fluorouracil |
| HCT116 | Not specified | Comparable to Sunitinib |
Inhibition of c-Met
c-Met Inhibitory Activity
The compound has also been evaluated for its potential as a c-Met inhibitor, which is significant due to the role of c-Met in various cancers. Studies have reported IC50 values ranging from 0.0147 to 17 µM in TR-FRET-based assays, indicating that it can effectively inhibit c-Met activity . This makes it a promising candidate for further development as a targeted therapy in cancers characterized by c-Met overexpression.
Anti-SARS-CoV-2 Properties
Recent studies have explored the anti-SARS-CoV-2 properties of spiro[indoline-3,4'-piperidin]-2-one derivatives, including this compound. In vitro assays using Vero-E6 cells demonstrated that certain synthesized analogs exhibit significant antiviral activity against SARS-CoV-2, with some compounds showing potency greater than standard antiviral agents like chloroquine and hydroxychloroquine .
Table 2: Antiviral Efficacy Against SARS-CoV-2
| Compound | IC50 Value (µM) | Comparison to Standard References |
|---|---|---|
| Compound 6f | 7.666 | More potent than Chloroquine (IC50 = 24.98 µM) |
| Compound 6h | 7.687 | Comparable efficacy to Compound 6f |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the methoxy group and other substituents have been shown to enhance solubility, stability, and overall potency against cancer cell lines and viral infections .
Mechanism of Action
The mechanism of action of 6-Methoxyspiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets and pathways. Its photochromic properties allow it to switch between different isomeric forms under light exposure, which can interact with biological molecules or materials to produce desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The core spiro[indoline-3,4'-piperidin]-2-one scaffold allows for diverse substitutions at the 6-position (indoline ring) and modifications on the piperidine ring. Key analogs include:
Notes:
- Halogenated derivatives (e.g., 6-F, 6-Cl) exhibit higher molecular weights and lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .
Antitumor Activity
- Compound 5b (6-Amino derivative): Demonstrated >50% tumor growth inhibition in GTL-16 gastric carcinoma xenografts via c-Met/ALK dual inhibition .
- Methoxy analog : Likely modulates target binding through steric and electronic effects, though specific data are needed.
Antimicrobial Activity
Spirooxindoles with pyrano-pyrimidine cores (e.g., compounds 3g–3j in ) show antibacterial activity, but piperidine-based analogs like 6-Methoxyspiro[...] are more associated with kinase inhibition than antimicrobial effects .
Pharmacokinetic and Toxicity Profiles
Biological Activity
6-Methoxyspiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that includes an indoline moiety fused with a piperidinone. The presence of a methoxy group at the 6-position enhances its solubility and biological activity.
Anticancer Properties
Research has shown that this compound exhibits notable anticancer activity against various human cancer cell lines. The mechanisms through which it exerts these effects include:
- Inhibition of Cell Proliferation : Studies indicate that this compound can significantly inhibit the growth of cancer cells, including prostate (DU-145), cervical (HeLa), and lung (A-549) cancer cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
The mechanism of action involves the modulation of key signaling pathways and enzyme activities. For example, it has been observed to interact with specific molecular targets involved in cancer progression, inhibiting pathways that promote tumor growth and survival.
Case Studies
-
Cell Line Studies :
- In vitro studies demonstrated that this compound reduced cell viability in HeLa cells by approximately 50% at concentrations of 10 µM after 48 hours.
- A separate study reported IC50 values for inhibition of tyrosine kinases such as VEGF-R2 and PDGF-R, indicating potent activity against these critical targets in cancer signaling pathways .
-
Comparative Analysis :
- Similar compounds lacking the methoxy group showed diminished biological activity, highlighting the importance of this functional group in enhancing the compound's efficacy.
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | DU-145 | 10 | Inhibition of cell proliferation |
| Apoptosis Induction | HeLa | 5 | Activation of apoptotic pathways |
| Tyrosine Kinase Inhibition | A-549 | 20 (VEGF-R2) | Modulation of signaling pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methoxyspiro[indoline-3,4'-piperidin]-2-one, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via spirocyclization of indoline precursors with functionalized piperidine derivatives. Key steps include:
- Substitution and Coupling : Introduce methoxy groups at the 6-position using nucleophilic aromatic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Spirocyclization : Optimize reaction conditions (e.g., temperature, solvent polarity) to favor intramolecular cyclization. For example, using DMF as a solvent and Cs₂CO₃ as a base achieved 72.9% yield in analogous spiro[indoline-piperidine] syntheses .
- Purification : Employ silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate the product .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the spirocyclic structure by identifying characteristic peaks, such as the indoline carbonyl (δ ~170 ppm in ¹³C NMR) and methoxy protons (δ ~3.8 ppm in ¹H NMR) .
- LC-HRMS : Validate molecular weight (e.g., observed m/z 370.0681 vs. theoretical 370.0685 for related compounds) .
- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. What safety precautions are necessary when handling this compound derivatives?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- Waste Disposal : Follow GHS guidelines for unclassified substances; neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How does the methoxy substitution at the 6-position influence the compound’s biological activity and selectivity against kinase targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The methoxy group enhances steric hindrance and electron donation, improving binding to kinase active sites (e.g., c-Met/ALK inhibition in compound 5b, IC₅₀ < 10 nM) .
- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to compare inhibition across 100+ kinases. Methoxy-substituted analogs show >50-fold selectivity for c-Met over VEGFR2 .
Q. What in vivo models are appropriate for evaluating the antitumor efficacy of this compound, and how should pharmacodynamic endpoints be measured?
- Methodological Answer :
- Xenograft Models : Use GTL-16 human gastric carcinoma models to assess tumor growth inhibition (e.g., >50% reduction at 50 mg/kg/day orally) .
- Pharmacodynamic Markers : Measure c-Met phosphorylation in tumor lysates via Western blot or ELISA .
- Dosing Regimen : Optimize bioavailability using PEG-400/saline vehicles and monitor plasma exposure via LC-MS/MS .
Q. How can researchers resolve contradictions in activity data across different studies on spiro[indoline-3,4'-piperidin]-2-one derivatives?
- Methodological Answer :
- Data Normalization : Standardize assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Meta-Analysis : Leverage databases like SARConnect to compare activity trends across 2788 records for GPCRs and enzymes .
Q. What strategies are effective in minimizing off-target effects when designing derivatives of this scaffold?
- Methodological Answer :
- Selectivity Filters : Incorporate polar groups (e.g., pyridyl substituents) to reduce hydrophobic interactions with off-target kinases .
- Proteome-Wide Profiling : Use affinity-based chemoproteomics to identify unintended targets .
- Dual Inhibition Rationale : Design dual c-Met/ALK inhibitors (e.g., SMU-B) to exploit synergistic pathways while avoiding broad-spectrum kinase activity .
Q. What green chemistry approaches can be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent-Free Synthesis : Mechanochemical grinding (e.g., mortar-pestle) achieves spirocyclization with minimal waste .
- Catalyst Recycling : Use Fe³⁺-montmorillonite K10 clay as a reusable catalyst for key steps .
- Microwave Assistance : Reduce reaction times from hours to minutes (e.g., 80°C, 300 W) while maintaining yields >70% .
Data Contradiction Analysis
- Example : Discrepancies in enzyme inhibition (e.g., pAct values ranging from 6.0 to 10.0 for 1HSD11B1) may arise from assay sensitivity differences. Resolve by cross-validating with orthogonal assays (e.g., SPR for binding affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
